molecular formula C15H12O3 B190791 3-Methyl-1,8,9-anthracenetriol CAS No. 491-59-8

3-Methyl-1,8,9-anthracenetriol

Cat. No.: B190791
CAS No.: 491-59-8
M. Wt: 240.25 g/mol
InChI Key: JBGKVNQFVAJOGC-UHFFFAOYSA-N
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Description

3-Methyl-1,8,9-anthracenetriol is a chemical compound belonging to the anthracenetriol family It is characterized by the presence of three hydroxyl groups attached to the anthracene ring at positions 1, 8, and 9, with a methyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,8,9-anthracenetriol typically involves the hydroxylation of anthracene derivatives. One common method is the hydroxylation of 3-methylanthracene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the hydroxylation process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,8,9-anthracenetriol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding anthracene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or alkaline media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of anthraquinones or other oxidized derivatives.

    Reduction: Formation of 3-methylanthracene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Methylchrysene: Another anthracene derivative with similar structural features but different biological activities.

    Anthralin (1,8,9-Anthracenetriol): A closely related compound with hydroxyl groups at positions 1, 8, and 9, but without the methyl group at position 3.

Uniqueness

3-Methyl-1,8,9-anthracenetriol is unique due to the presence of the methyl group at position 3, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-methylanthracene-1,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGKVNQFVAJOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048671
Record name Chrysarobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-59-8
Record name 3-Methylanthralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysarobin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysarobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-HYDROXY CHRYSAROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0433FJV3CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Phytochemistry: The seeds contain tannic acid, mucilage (36%), fatty acid (2.56%), emodin and a toxalbumin. Chrysarobin (methyl-di hydroxy anthranol. M. P. 203-4° C.) has been isolated from the benzene extract of the seeds. The fatty oil contains: saturated fatty acids 19.7; linoleic acid, 31.4; oleic acid 30.7, linolenic acid, 6.3;volatile constituents, 0.7; un sapon matter 7.4%. Pharmacology: All parts of the plant have similar medicinal properties and are considered purgative, tonic, febrifugal, expectorant and diuretic. The plant is used as a vermifuge and to treat sore eyes, haematuria, rheumatism, dropsy, typhoid, asthma, blood disorders and is reportedly effective against leprosy. A decoction of the plant is used for the treatment of hysteria, dysentery and other stomach troubles. The roots are considered bitter, tonic, purgative, anthelmintic and diuretic. In ayurveda a paste made from the roots is considered specific ringworm and other skin ailments. The leaves are also used externally to relieve inflammatory swellings, rheumatism, wounds and sprains. The root bark is used as a quinine substitute to cure fever, and its decoction is used as a stimulant and as a specific medicine for gonorrhoea and hepatic troubles.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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